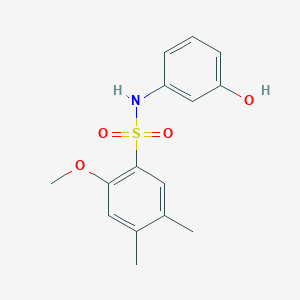
N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as HPMBS, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This sulfonamide derivative has been synthesized by several methods and has been found to possess unique biochemical and physiological effects. In
Scientific Research Applications
N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been found to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and rheumatoid arthritis.
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrase enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, and are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been found to inhibit several isoforms of carbonic anhydrase enzymes, including CA I, II, IV, and IX.
Biochemical and Physiological Effects:
N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been found to exhibit several unique biochemical and physiological effects. In vitro studies have shown that N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide exhibits potent inhibitory activity against carbonic anhydrase enzymes, with IC50 values ranging from 0.1 to 1.5 μM. N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide in lab experiments include its high yield and purity, as well as its potent inhibitory activity against carbonic anhydrase enzymes. However, the limitations of using N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and rheumatoid arthritis. Another direction is to explore its potential as a tool for the study of carbonic anhydrase enzymes and their physiological functions. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide and its potential toxicity.
Synthesis Methods
N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can be synthesized by several methods, including the reaction of 3-hydroxybenzenesulfonamide with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3-hydroxybenzenesulfonamide with 2-methoxy-4,5-dimethylbenzenesulfonyl isocyanate in the presence of a base such as potassium carbonate. The yield of N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide obtained by these methods is generally high, and the purity of the compound can be increased by recrystallization.
properties
IUPAC Name |
N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-10-7-14(20-3)15(8-11(10)2)21(18,19)16-12-5-4-6-13(17)9-12/h4-9,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQICLYXNPWOUEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=CC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-chlorophenoxy)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5185646.png)
![N-(4-methoxyphenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5185652.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5185668.png)


![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185701.png)

![3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid](/img/structure/B5185715.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-2-carboxamide](/img/structure/B5185718.png)

![1-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2,5-pyrrolidinedione](/img/structure/B5185727.png)
![1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone](/img/structure/B5185729.png)
![3-benzyl-2-(benzylimino)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5185732.png)
![1-{[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5185739.png)